5-Methylnonan-3-one
Description
5-Methylnonan-3-one is a branched aliphatic ketone with a nine-carbon backbone and a methyl group substituent at the 5th position. Its molecular formula is C₁₀H₂₀O, and its molecular weight is approximately 156.27 g/mol. Structurally, it can be represented as (CH₂)₂CO-CH₂-CH(CH₃)-CH₂-CH₂-CH₂-CH₃, where the ketone functional group is located at the 3rd carbon. This compound is part of the methyl alkyl ketone family, which is characterized by varying chain lengths and branching patterns that influence physical and chemical properties.
Properties
CAS No. |
89932-41-2 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
5-methylnonan-3-one |
InChI |
InChI=1S/C10H20O/c1-4-6-7-9(3)8-10(11)5-2/h9H,4-8H2,1-3H3 |
InChI Key |
QMQPZFGQZRZLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnonan-3-one can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent. The reaction typically requires a halogenated solvent and a catalyst such as lithium, magnesium, or zinc halides .
Industrial Production Methods
In industrial settings, the production of 5-Methylnonan-3-one often involves the oxidation of corresponding alcohols or hydrocarbons. The process may include the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylnonan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, catalysts like lithium, magnesium, or zinc halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
5-Methylnonan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylnonan-3-one involves its interaction with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Key Observations :
- Chain Length and Branching: 5-Methylnonan-3-one’s longer carbon chain compared to 5-Methyl-3-heptanone results in a higher boiling point and lower water solubility due to increased hydrophobicity.
- Functional Groups: The cyclic structure of 5-Methoxy-3-Chromanone introduces rigidity and conjugation, enhancing thermal stability but reducing volatility compared to linear ketones.
- Alkane vs. Ketone: 5-Methyl-5-propylnonane (an alkane) lacks a polar functional group, leading to even lower solubility in polar solvents than ketones.
Notes on Evidence Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
